![molecular formula C12H15BrFN B1517159 N-(5-Bromo-2-fluorobenzyl)cyclopentanamine CAS No. 1019532-16-1](/img/structure/B1517159.png)
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine
Overview
Description
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a chemical compound with the molecular formula C12H15BrFN . It has a molecular weight of 272.16 g/mol.
Molecular Structure Analysis
The InChI code for N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.
Physical And Chemical Properties Analysis
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine has a molecular weight of 272.16. The InChI code for this compound is 1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 . This code provides a specific string of characters that represent the molecular structure of the compound.
Scientific Research Applications
Photocatalytic Drug Release
A study by Agasti et al. (2009) explored the photocatalytic release of caged anticancer drugs from gold nanoparticles, demonstrating a mechanism where a therapeutic payload, specifically 5-fluorouracil, is released upon UV irradiation. This innovative approach combines nanotechnology with controlled drug delivery, potentially enhancing the efficacy and specificity of chemotherapy treatments (Agasti et al., 2019).
Medicinal Applications of Silver-NHC Complexes
Research by Johnson et al. (2017) delved into the use of N-heterocyclic carbenes (NHCs) in medicinal chemistry, particularly Ag(I)-NHC complexes, for their antibacterial and antitumor properties. These compounds have demonstrated efficacy against a variety of bacterial strains and tumor cells, showcasing the potential for new chemotherapeutic agents (Johnson et al., 2017).
Fluorouracil in Cancer Treatment
The biochemistry and pharmacology of fluorouracil (5FU), a drug extensively used in cancer therapy, were reviewed by Pinedo and Peters (1988). The study highlights the mechanisms by which 5FU is metabolized and acts at the cellular level, emphasizing its role in inhibiting DNA synthesis as a key aspect of its antineoplastic activity (Pinedo & Peters, 1988).
Cyclodextrin Complexes with Chemotherapeutics
A study by Di Donato et al. (2016) focused on improving the bioavailability and solubility of 5-fluorouracil through complexation with alpha- and beta-cyclodextrins. The research demonstrated that these complexes could enhance the cytotoxic activity of 5-fluorouracil against various cancer cell lines, suggesting a strategy for more effective drug formulations (Di Donato et al., 2016).
properties
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJWKPKFBNUJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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